molecular formula C9 H16 N2 O2 B1177394 (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione CAS No. 125410-18-6

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

Número de catálogo B1177394
Número CAS: 125410-18-6
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, also known as MPD, is a cyclic urea compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders.

Aplicaciones Científicas De Investigación

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs. It is found in a plethora of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Research has demonstrated that slight modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. The versatility of piperazine-based molecules in drug discovery is highlighted by their application in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, antihistamine profiles, as well as agents relieving pain and useful in imaging applications. This showcases the broad potential of piperazine derivatives in pharmaceutical development, suggesting that they can serve as a flexible building block for discovering drug-like elements tailored for various diseases (A. Rathi et al., 2016).

Lurasidone: A Case Study

Lurasidone, a novel benzisothiazole, second-generation antipsychotic drug, is developed with a distinctive pharmacodynamic profile. It is an example of a piperazine derivative approved for the treatment of psychotic and major affective disorders. Lurasidone demonstrates efficacy and safety in the short-term treatment of schizophrenia and acute bipolar depression, highlighting the therapeutic potential of piperazine derivatives in managing complex neuropsychiatric conditions (M. Pompili et al., 2018).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been reported to exhibit significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential of piperazine derivatives in addressing the global challenge of tuberculosis through the design and development of novel anti-TB molecules, showcasing the importance of structural modification in enhancing therapeutic efficacy (P. Girase et al., 2020).

Propiedades

IUPAC Name

(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPZCJQDRPOME-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

CAS RN

125410-18-6
Record name rac-(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.